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molecular formula C11H14O3 B8391169 4-(2-Ethoxyethoxy)benzaldehyde

4-(2-Ethoxyethoxy)benzaldehyde

Cat. No. B8391169
M. Wt: 194.23 g/mol
InChI Key: OZIRRGAQMSLSIJ-UHFFFAOYSA-N
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Patent
US07105272B2

Procedure details

After dissolving 24.4 g (0.2 mole) of 4-hydroxy benzaldehyde in 200 ml of ethyl acetate, 21.6 g (0.3 mole) of ethyl vinyl ether and 0.2 ml (2 millimole) of hydrochloric acid were added, and the mixture was stirred overnight at room temperature. Then, after adding Na2CO3 aqueous solution to neutralize, the mixture was separated and the upper layer was washed with water until pH thereof reached 7. After adding MgSO4 to dry, the mixture was filtered, concentrated and dried, and distilled under reduced pressure to obtain EEBA (100–105° C./0.4 mmHg). Amount obtained was 20 g (yield was 50%).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:10]([O:12][CH2:13][CH3:14])=[CH2:11].Cl.C([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C>[CH2:10]([O:12][CH2:13][CH2:14][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
21.6 g
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the mixture was separated
WASH
Type
WASH
Details
the upper layer was washed with water until pH
ADDITION
Type
ADDITION
Details
After adding MgSO4
CUSTOM
Type
CUSTOM
Details
to dry
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain EEBA (100–105° C./0.4 mmHg)
CUSTOM
Type
CUSTOM
Details
Amount obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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